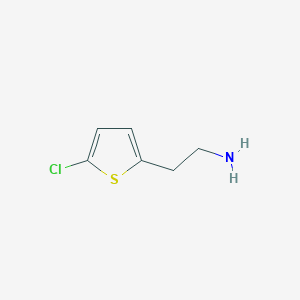

2-(5-Chlorothiophen-2-YL)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

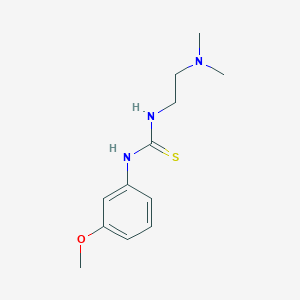

2-(5-Chlorothiophen-2-YL)ethan-1-amine, also known as 5-chlorothiophen-2-yl ethanamine or 5-chloro-2-thiopheneethanamine, is an organosulfur compound used in various scientific research applications. It is a colorless liquid, with a boiling point of 105-106 °C and a melting point of -20 °C. It is soluble in water, ethanol, and ether, and is used as a reagent in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

One significant application of 2-(5-Chlorothiophen-2-yl)ethan-1-amine is in the synthesis of complex organic compounds. For instance, it has been involved in the development of various aminobenzo[b]thiophenes through efficient one-pot synthesis processes, leveraging reactions like the Willgerodt–Kindler route. These methods facilitate the creation of compounds with potential in materials science and pharmaceutical research (Androsov et al., 2010). Furthermore, the structure and hydrogen bonding patterns of compounds containing the 5-chlorothiophen-2-yl group have been elucidated, providing insights into their chemical behavior and interactions, which are crucial for designing new molecules with desired properties (Girisha et al., 2016).

Corrosion Inhibition

Another area of research involves the exploration of thiophene derivatives, including those related to this compound, as corrosion inhibitors. These compounds have shown promise in protecting metals against corrosion, a critical concern in various industrial applications. Quantum chemical parameters and molecular dynamics simulations have provided valuable insights into their effectiveness, paving the way for the development of more efficient and environmentally friendly corrosion inhibitors (Kaya et al., 2016).

Antimicrobial and Antifungal Activity

Compounds synthesized from this compound have been tested for antimicrobial and antifungal activities, demonstrating the potential for developing new therapeutic agents. Such research addresses the growing need for novel antimicrobials in the face of rising antibiotic resistance. Studies on substituted benzo[d]thiazole amides, for example, have revealed compounds with activity levels comparable to established medicinal standards, underscoring the therapeutic potential of these molecules (Pejchal et al., 2015).

Catalytic Activities

Research has also explored the catalytic capabilities of compounds derived from or related to this compound. These studies focus on enhancing the efficiency of chemical reactions, which is fundamental in the synthesis of complex molecules for pharmaceuticals and materials science. For instance, investigations into palladacycle and phosphorus ylide complexes have provided insights into their use in catalyzing reactions such as the Suzuki-Miyaura coupling, a pivotal reaction in organic synthesis (Karami et al., 2016).

Eigenschaften

IUPAC Name |

2-(5-chlorothiophen-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWABEWHMMLQLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2680281.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2680285.png)

![Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate](/img/structure/B2680288.png)

![2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2680290.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2680296.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2680299.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)